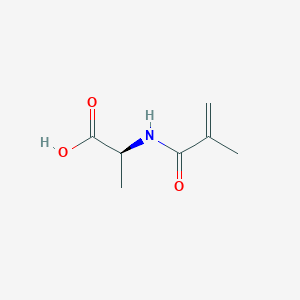

N-Methacryloylalanine

Description

Significance of Amino Acid-Derived Monomers in Functional Polymer Design

Amino acid-derived monomers are revolutionizing material science by enabling the design of custom polymers with specific, desirable attributes. thinkdochemicals.com The inherent properties of amino acids, such as their chirality, charge, and ability to participate in hydrogen bonding, can be directly translated into the final polymer. This allows for a high degree of control over the material's characteristics, including:

Biocompatibility: Polymers derived from natural amino acids are often well-tolerated by biological systems, minimizing adverse reactions. thinkdochemicals.com

Biodegradability: The presence of amino acid linkages can render polymers susceptible to enzymatic degradation, leading to environmentally friendly materials that break down into natural byproducts. tsijournals.com

Stimuli-Responsiveness: The side chains of amino acids can be sensitive to changes in pH, temperature, or ionic strength, enabling the creation of "smart" polymers that respond to their environment. nih.govresearchgate.net

Functionalization: The amino and carboxyl groups of amino acids provide reactive handles for the attachment of drugs, targeting ligands, or other functional molecules. tsijournals.com

The ability to tailor these properties by selecting specific amino acids or modifying their side chains opens up a vast design space for creating functional polymers for a wide array of applications, including textiles, biodegradable plastics, and adhesives. thinkdochemicals.com

Overview of N-Methacryloylalanine as a Versatile Monomeric Unit

This compound is synthesized by the reaction of alanine (B10760859) with methacryloyl chloride. oup.com This process attaches a polymerizable methacryl group to the amino acid, creating a monomer that can be readily incorporated into polymer chains via various polymerization techniques, including free radical polymerization. nih.govresearchgate.net

The resulting poly(this compound) and its copolymers exhibit a range of valuable properties. For instance, these polymers can be designed to be thermoresponsive, changing their solubility in response to temperature shifts. nih.gov This property is particularly useful for applications in drug delivery and bioseparations. Furthermore, the alanine side chain provides a degree of hydrophobicity while the carboxyl group can be ionized, making the polymer's behavior pH-dependent. researchgate.net

The versatility of this compound is further demonstrated by its use in creating complex polymer architectures. It has been grafted onto other polymers, such as chitosan (B1678972), to create novel materials with enhanced properties for applications like the removal of heavy metals from water. nih.gov

Table 1: Properties and Applications of this compound-Based Polymers

| Property | Description | Potential Application |

| Thermoresponsiveness | Undergoes a phase transition with temperature changes. nih.gov | Smart drug delivery, bioseparation. nih.gov |

| pH-Responsiveness | The carboxylic acid group can be ionized, affecting solubility and conformation. researchgate.net | pH-triggered drug release, sensors. |

| Biocompatibility | Derived from a natural amino acid, suggesting good compatibility with biological systems. thinkdochemicals.com | Tissue engineering, medical implants. nih.gov |

| Functionalizability | The carboxyl group allows for the attachment of other molecules. tsijournals.com | Targeted drug delivery, bio-conjugation. |

| Chirality | The L- or D-alanine enantiomer can be used to create polymers with specific optical or recognition properties. | Chiral separation, stereospecific catalysis. |

Scope of Academic Research on this compound-Based Macromolecular Systems

Academic research into this compound-based polymers is broad and continues to expand. Key areas of investigation include:

Controlled Polymerization Techniques: Researchers are exploring methods like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization to synthesize well-defined polymers with controlled molecular weights and narrow distributions. nih.govbeilstein-journals.org This level of control is crucial for many advanced applications.

Hydrogel Formation: this compound is being used to create hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water. mdpi.com These hydrogels are being investigated for use in tissue engineering scaffolds, soft contact lenses, and as matrices for controlled drug release. nih.govmdpi.com

Drug and Gene Delivery: The stimuli-responsive nature of this compound polymers makes them attractive candidates for delivering therapeutic agents to specific sites in the body. researchgate.netnih.gov For example, polymers can be designed to release a drug in the acidic environment of a tumor. nih.gov

Biomimetic Materials: Scientists are using this compound to create materials that mimic the structure and function of natural proteins and tissues. researchgate.net This includes the development of materials with specific cell-adhesion properties or enzymatic activity.

Surface Modification: Polymers of this compound are used to modify the surfaces of materials to improve their biocompatibility or to introduce specific functionalities. For instance, they have been used to create bio-nanocomposites with multi-walled carbon nanotubes. scite.ai

Table 2: Selected Research Findings on this compound-Based Systems

| Research Focus | Key Finding | Reference |

| Heavy Metal Adsorption | Poly(N-methacryloyl-L-alanine acid) grafted chitosan microspheres were effective for the simultaneous detection and removal of trace metal elements. | nih.gov |

| Gene Delivery | A cationic polymer containing this compound was synthesized to create a gene regulation system that responds to a protease signal. | oup.com |

| Thermoresponsive Nanoparticles | Thermoresponsive molecularly imprinted magnetic nanoparticles using a derivative of this compound were developed for the specific recognition and release of lysozyme. | nih.gov |

| Conformational Studies | Poly(N-methacryloyl-L-alanine) was found to not adopt a compact structure in water, unlike poly(methacrylic acid), highlighting the influence of the amino acid side chain. | researchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C7H11NO3 |

|---|---|

Molecular Weight |

157.17 g/mol |

IUPAC Name |

(2S)-2-(2-methylprop-2-enoylamino)propanoic acid |

InChI |

InChI=1S/C7H11NO3/c1-4(2)6(9)8-5(3)7(10)11/h5H,1H2,2-3H3,(H,8,9)(H,10,11)/t5-/m0/s1 |

InChI Key |

FQOWJGGXNSRNJS-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)C(=C)C |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(=C)C |

Origin of Product |

United States |

Synthesis Methodologies for N Methacryloylalanine and Its Macromolecular Architectures

Monomer Synthesis Approaches for N-Methacryloylalanine

The predominant method for synthesizing this compound involves the acylation of L-alanine with methacryloyl chloride. This reaction is typically carried out in an aqueous alkaline solution. A common procedure entails dissolving L-alanine in a sodium hydroxide (B78521) (NaOH) solution, which deprotonates the amino group of the amino acid, rendering it nucleophilic. The solution is then cooled, typically to a range of 0–5°C, to control the reaction rate and minimize side reactions. Methacryloyl chloride is subsequently added dropwise to the cooled solution under an inert atmosphere, such as nitrogen, to prevent unwanted reactions with atmospheric components. The reaction mixture is stirred for a period to ensure complete reaction, followed by acidification to protonate the carboxylate and precipitate the this compound product. The final product can then be purified through extraction with an organic solvent like ethyl acetate. nih.gov

A detailed example of this synthesis involves dissolving 2.32 grams (26 mmol) of L-alanine in 30 mL of a 1.5 mol/L NaOH aqueous solution. To this, 2.5 mL (26 mmol) of methacryloyl chloride is added dropwise at 0–5°C. The mixture is stirred for 2 hours at this temperature and then for another hour at ambient temperature. Finally, the solution is acidified with a 6 mol/L hydrochloric acid solution to a pH of 2–3, and the product is extracted with ethyl acetate. nih.gov

| Reactant | Molar Equivalent | Role |

| L-alanine | 1 | Starting amino acid |

| Methacryloyl chloride | 1 | Acylating agent |

| Sodium hydroxide | >1 | Base to deprotonate the amino group |

| Hydrochloric acid | - | To acidify and precipitate the product |

| Ethyl acetate | - | Extraction solvent |

| Nitrogen atmosphere | - | To prevent side reactions |

| Reaction Temperature | 0-5°C (initial), then ambient | Controls reaction rate |

Homopolymerization Techniques of this compound

The polymerization of this compound can be achieved through various techniques, leading to the formation of poly(N-methacryloyl-L-alanine). These methods can be broadly categorized into conventional free radical polymerization and controlled radical polymerization approaches.

Conventional Free Radical Polymerization of Poly(N-methacryloyl-L-alanine)

Conventional free radical polymerization is a widely used method for synthesizing polymers from vinyl monomers. In the case of Poly(N-methacryloyl-L-alanine), this technique typically involves the use of a radical initiator to start the polymerization process. This method has been employed, for instance, in the grafting of N-methacryloyl-L-alanine onto the surface of chitosan (B1678972) microspheres. nih.gov

In a typical procedure, initiators such as ammonium (B1175870) persulfate (APS) and sodium bisulfite (SBS) can be used as a redox pair to generate radicals at moderate temperatures. For example, this compound can be added to a mixture containing chitosan microspheres, APS, and SBS in deionized water at 60°C. The polymerization is allowed to proceed with stirring for a couple of hours. nih.gov This method, while effective for producing high molecular weight polymers, generally offers limited control over the polymer's molecular weight distribution (polydispersity) and architecture.

Controlled Radical Polymerization Approaches for Poly(N-methacryloyl-L-alanine) (e.g., RAFT Polymerization)

Controlled radical polymerization (CRP) techniques have emerged as powerful tools for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a prominent CRP method that has been successfully applied to a wide range of monomers, including those derived from amino acids.

While specific studies detailing the RAFT polymerization of this compound are emerging, the principles can be extrapolated from the successful RAFT polymerization of similar N-acryloyl amino acid monomers. The process involves a conventional free radical initiator and a RAFT agent, which is a thiocarbonylthio compound. The RAFT agent reversibly transfers a dormant species between growing polymer chains, allowing for controlled chain growth. This technique enables the synthesis of homopolymers with controlled molecular weights and low polydispersity indices (PDIs). The choice of RAFT agent and reaction conditions is crucial for achieving good control over the polymerization.

Copolymerization Strategies Involving this compound

Copolymerization allows for the creation of materials with tailored properties by combining two or more different monomers. This compound can be copolymerized to form various architectures, including statistical and block copolymers.

Statistical Copolymerization: Random and Alternating Architectures

Statistical copolymers are formed when two or more monomers are polymerized together, resulting in a polymer chain with a random or alternating distribution of the monomer units. The reactivity ratios of the comonomers play a crucial role in determining the final copolymer composition and sequence distribution. While specific studies on the statistical copolymerization of this compound are not extensively detailed in the provided context, the general principles of free radical copolymerization are applicable. The determination of monomer reactivity ratios, often using methods like the Fineman-Ross or Kelen-Tudos methods, is essential for predicting and controlling the copolymer structure. scielo.brcore.ac.uk

Block Copolymerization and Advanced Architectures

Block copolymers are composed of two or more long sequences, or "blocks," of different monomers. These materials can self-assemble into a variety of nanostructures, making them suitable for a wide range of applications. Controlled radical polymerization techniques, particularly RAFT, are well-suited for the synthesis of block copolymers.

A common strategy involves the synthesis of a homopolymer of one monomer, which then acts as a macro-chain transfer agent (macro-CTA) for the polymerization of a second monomer. For instance, a poly(Boc-L-alanine methacryloyloxyethyl ester) homopolymer, a derivative of poly(N-methacryloyl-L-alanine), can be synthesized via RAFT polymerization. This homopolymer can then be used as a macro-CTA to polymerize a second monomer, such as methyl methacrylate (B99206), to form a di-block copolymer. rsc.org This approach allows for the creation of well-defined block copolymers with controlled block lengths and low polydispersity. Furthermore, more complex architectures, such as star-type tri-arm block copolymers, have been synthesized using a RAFT macroinitiator derived from a related monomer, poly(β-methyl β-alanine). taylorfrancis.com

Graft Copolymerization

Graft copolymerization is a powerful technique to impart new properties to an existing polymer backbone by covalently attaching polymer side chains of a different composition. In the context of this compound, this method allows for the combination of its unique properties with those of a variety of natural and synthetic polymers.

A notable example is the grafting of poly(N-methacryloyl-L-alanine acid) onto chitosan microspheres. This process leverages the amino groups present on the chitosan backbone for the initiation or attachment of the poly(N-methacryloyl-L-alanine acid) chains. The synthesis of the monomer itself, N-methacryloyl-L-alanine, is a crucial first step, typically achieved by reacting L-alanine with methacryloyl chloride in an aqueous alkaline solution at low temperatures. Subsequently, the this compound can be grafted onto a suitable polymer backbone. While detailed studies outlining a broad range of reaction conditions and their quantitative effect on grafting parameters such as graft yield and efficiency for this compound are not extensively tabulated in publicly accessible literature, the principles of graft copolymerization for similar methacrylic monomers are well-established.

The efficiency of such grafting reactions is influenced by several factors, including the concentration of the monomer, the initiator, and the substrate, as well as the reaction time and temperature. For instance, in the graft copolymerization of methacrylic monomers onto polymer backbones, a higher monomer concentration generally leads to an increase in both the graft yield and the length of the grafted chains.

Table 1: Illustrative Reaction Parameters for Graft Copolymerization of Methacrylic Monomers

| Parameter | Range/Value | Expected Outcome on Grafting |

| Monomer Concentration | Increasing | Increased graft yield and side-chain length |

| Initiator Concentration | Optimal range required | Too low: inefficient initiation; Too high: increased homopolymer formation |

| Reaction Temperature | Varies with initiator | Affects initiator decomposition rate and propagation kinetics |

| Reaction Time | Increasing | Generally increases graft yield up to a certain point |

This table represents general trends observed for methacrylic monomers. Specific optimal conditions for this compound would require experimental determination.

Influence of Polymerization Conditions on Macromolecular Parameters

The precise control over the molecular weight, molecular weight distribution (polydispersity index, PDI), and architecture of polymers is critical for tailoring their properties to specific applications. The choice of solvent, initiator, and chain transfer agent plays a pivotal role in achieving this control during the polymerization of this compound.

Solvent Effects on Polymerization Outcomes

The solvent is not merely an inert medium for polymerization but can significantly influence the reaction kinetics and the properties of the resulting polymer. In free radical polymerization, solvents can affect the decomposition rate of initiators, the solubility of the monomer and the growing polymer chains, and can participate in chain transfer reactions, which can limit the achievable molecular weight.

The polarity of the solvent can be a critical factor. For polar monomers like this compound, the choice of a polar solvent can influence the reactivity of the monomer and the conformation of the growing polymer chain. Hydrogen bonding between the solvent and the monomer or the polymer can also play a significant role in the polymerization kinetics. While specific data tables detailing the effect of various solvents on the polymerization of this compound are scarce, studies on similar functional methacrylates provide insight into the expected trends. For instance, the polymerization of 2-hydroxyethyl methacrylate (HEMA) has shown that hydrogen-bonding solvents can influence the propagation rate coefficient.

Table 2: Expected Influence of Solvent Properties on this compound Polymerization

| Solvent Property | Potential Effect on Polymerization | Resulting Macromolecular Parameter |

| Polarity | Can affect initiator decomposition rate and monomer reactivity. | May influence reaction rate and molecular weight. |

| Chain Transfer Constant | High chain transfer activity can terminate growing chains. | Leads to lower molecular weight polymers. |

| Solubility | Poor solubility of the polymer can lead to precipitation polymerization. | Can affect molecular weight distribution and morphology. |

| Hydrogen Bonding Capacity | Can interact with the amino acid moiety, affecting reactivity. | May alter polymerization kinetics and polymer tacticity. |

This table is based on general principles of radical polymerization and studies on analogous functional monomers. Experimental verification for this compound is necessary.

Initiator and Chain Transfer Agent Selection in Controlled Polymerizations

To achieve well-defined polymers with controlled molecular weights and low polydispersity, controlled/living radical polymerization (CRP) techniques are employed. Techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP) are powerful tools for the synthesis of complex macromolecular architectures from functional monomers like this compound. nih.gov

The selection of the initiator and, in the case of RAFT, the chain transfer agent (CTA), is crucial for the success of a controlled polymerization. The initiator, typically a thermal or photoinitiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), provides the initial radical source. Its concentration relative to the CTA is a key parameter in controlling the polymerization.

In RAFT polymerization, the CTA is a thiocarbonylthio compound that reversibly deactivates the propagating polymer chains, allowing for controlled growth. The choice of the RAFT agent depends on the reactivity of the monomer. For methacrylates, trithiocarbonates and dithiobenzoates are often effective. The selection of an appropriate RAFT agent is critical for achieving a high degree of control over the polymerization of this compound, leading to polymers with predictable molecular weights and narrow molecular weight distributions (Đ < 1.5). nih.gov

Table 3: Key Components in Controlled Polymerization of Methacrylates and their Role

| Component | Example | Role in Polymerization | Desired Outcome |

| Initiator | Azobisisobutyronitrile (AIBN) | Provides the initial source of radicals to start polymerization. | Controlled initiation rate. |

| Chain Transfer Agent (RAFT) | Trithiocarbonates, Dithiobenzoates | Reversibly deactivates propagating chains, controlling growth. | Linear evolution of molecular weight with conversion, low PDI. |

| Catalyst (ATRP) | Copper(I) halide/ligand complex | Catalyzes the reversible activation/deactivation of dormant species. | Controlled polymerization with predictable molecular weight. |

This table provides examples of components typically used for the controlled polymerization of methacrylates. The optimal system for this compound would need to be determined experimentally.

Conformational and Solution Behavior of N Methacryloylalanine Derived Polymers

Investigation of Polymer Conformation: Compact to Coil Transitions in Poly(N-methacryloyl-L-alanine) Derivatives

The conformation of poly(N-methacryloyl-L-alanine) (PML) and its derivatives in solution is a subject of significant scientific interest. These polymers can undergo transitions between a compact, ordered state and a more random, coiled state, influenced by solvent quality and pH. While detailed studies directly observing a classic compact-to-coil transition in homopolymers of N-methacryloyl-L-alanine are not extensively documented in the provided results, the behavior of related copolymers provides insight into these phenomena.

For instance, copolymers of N-methacryloyl-L-alanine and N-phenylmethacrylamide exhibit chiroptical properties that are highly sensitive to solvent- and pH-induced conformational changes. acs.org This suggests that alterations in the polymer's environment can trigger significant structural rearrangements, which are indicative of transitions between different conformational states. The study of poly(L-alanine) also provides a basis for understanding these transitions, where shifts from helical to random coil structures are observed. nih.gov

Role of Hydrophilic-Hydrophobic Balance in Polymer Solution Properties

The solution properties of N-methacryloylalanine-derived polymers are critically dependent on the balance between hydrophilic and hydrophobic interactions. The N-methacryloyl-L-alanine monomer itself possesses both a hydrophilic carboxylic acid group and a more hydrophobic methacryloyl backbone and methyl side group. This balance dictates the polymer's solubility and its conformational behavior in aqueous solutions.

A microcalorimetric study of poly(N-methacryloyl-L-alanine) in aqueous solutions provides quantitative insight into these interactions. acs.org The enthalpy changes upon dissolution and dilution of the polymer can reveal the nature and strength of polymer-solvent and polymer-polymer interactions. The interplay of these forces is essential for understanding phenomena such as the formation of specific polymer conformations and the response to external stimuli. In copolymers, the introduction of other monomers can systematically vary the hydrophilic-hydrophobic balance, leading to a range of solution behaviors, from complete solubility to the formation of micelles or gels.

The table below summarizes the key components of this compound contributing to its hydrophilic-hydrophobic character.

| Functional Group | Chemical Moiety | Character |

| Carboxyl Group | -COOH | Hydrophilic |

| Amide Group | -CONH- | Moderately Hydrophilic |

| Methacryloyl Backbone | -C(CH₃)(C=O)- | Hydrophobic |

| Alanine (B10760859) Side Chain | -CH(CH₃)COOH | Contains both hydrophobic (methyl) and hydrophilic (carboxyl) parts |

Side Chain Interactions and Their Influence on Polymer Structure

Furthermore, the potential for hydrogen bonding involving the amide linkage and the carboxylic acid group of the alanine moiety is a crucial factor. In the solid state, intermolecular hydrogen-bonding interactions are known to strongly influence the conformation and miscibility of poly(L-alanine) blends. nih.gov In solution, intramolecular hydrogen bonds can stabilize specific secondary structures, such as helical or sheet-like conformations, while intermolecular hydrogen bonds with water molecules are key to the polymer's solubility. The stereochemistry of the alanine residue (L-alanine) also introduces chirality, which can lead to the formation of ordered, chiral structures in the polymer. The incorporation of D-alanine into similar polypeptide block copolymers has been shown to disrupt the formation of α-helical and β-sheet structures, highlighting the importance of side-chain stereochemistry. rsc.org

Temperature-Induced Conformational Changes in this compound Copolymers

Copolymers containing this compound can exhibit temperature-responsive behavior in solution, undergoing conformational changes as the temperature is varied. This thermosensitivity is often linked to a shift in the hydrophilic-hydrophobic balance. As temperature increases, the hydrogen bonds between the polymer and water molecules can weaken, leading to a more dominant role for hydrophobic interactions. This can cause the polymer to collapse from an extended coil to a more compact globule, a phenomenon known as a lower critical solution temperature (LCST) transition.

A microcalorimetric study of poly(N-methacryloyl-L-alanine) and its copolymers provides data on the heat effects associated with temperature changes, which can be correlated with conformational transitions. acs.org The study of other thermosensitive polymers shows that such phase transitions are a result of a shift in the hydrophobic–hydrophilic balance with temperature variations. While specific LCST data for this compound homopolymers is not detailed in the provided search results, the principles of temperature-induced conformational changes in related systems are well-established and applicable.

The following table outlines the general effects of increasing temperature on the solution behavior of thermosensitive polymers containing this compound units.

| Temperature Range | Dominant Interactions | Polymer Conformation | Solution State |

| Below LCST | Polymer-Water Hydrogen Bonding | Extended Coil | Soluble |

| Approaching LCST | Weakening of Hydrogen Bonds, Increasing Hydrophobic Interactions | Collapsing Coil | Onset of Aggregation |

| Above LCST | Polymer-Polymer Hydrophobic Interactions | Compact Globules | Phase Separation/Precipitation |

Self Assembly Phenomena in N Methacryloylalanine Polymer Systems

Fundamental Principles of Polymer Self-Assembly: Non-Covalent Interactions

The spontaneous organization of polymers into well-defined architectures, known as self-assembly, is driven by the system's tendency to reach a minimum free energy state. stanford.edu This process is not reliant on the formation of strong, permanent covalent bonds but is instead governed by a series of weaker, reversible non-covalent interactions. researchgate.netmdpi.com In polymer systems containing N-Methacryloylalanine, the chemical nature of the monomer unit—comprising a hydrophobic methyl group, a chiral alanine (B10760859) center, and a carboxyl group capable of ionization and hydrogen bonding—gives rise to several key interactions that direct assembly.

The primary non-covalent forces at play include:

Hydrophilic/Hydrophobic Interactions: This is a dominant driving force, particularly in aqueous environments. The hydrophobic portions of the polymer chains (like the poly-methacrylate backbone and the alanine methyl group) tend to minimize contact with water, leading them to aggregate. Conversely, the hydrophilic carboxyl groups prefer to remain exposed to the aqueous phase. This segregation of incompatible segments is a fundamental driver for the formation of core-shell nanostructures. mdpi.com

Hydrogen Bonding: The carboxyl group and the amide linkage in the this compound unit are excellent donors and acceptors for hydrogen bonds. These interactions can occur between polymer chains, contributing significantly to the stability of the assembled structures and playing a role in the formation of ordered secondary structures like beta-sheets, reminiscent of peptides. mdpi.com

Electrostatic Interactions: The carboxylic acid moiety of the alanine group is pH-responsive. At pH values above its acidity constant (pKa), the group becomes deprotonated, yielding a negatively charged carboxylate ion. The resulting electrostatic repulsion between chains can influence the morphology and swelling behavior of the assemblies. Conversely, attractive electrostatic interactions can be engineered by introducing oppositely charged species. mdpi.com

π-π Stacking: While not a primary interaction for this compound itself, this force can be relevant in copolymers where aromatic moieties are incorporated alongside this compound, influencing the packing and electronic properties of the assembly. mdpi.com

| Non-Covalent Interaction | Origin in this compound Polymers | Role in Self-Assembly |

|---|---|---|

| Hydrophobic Interactions | Polymer backbone, alanine methyl group | Drives aggregation of nonpolar segments in water; core formation. |

| Hydrogen Bonding | Carboxyl group (COOH), Amide group (-CONH-) | Stabilizes aggregates, promotes ordered secondary structures. |

| Electrostatic Interactions | Ionizable Carboxyl Group (COO⁻) | Controls inter-chain spacing, morphology, and pH-responsiveness. |

Formation of Polymeric Nanostructures: Micelles, Vesicles, and Hydrogels

The balance of non-covalent forces within amphiphilic block copolymers containing this compound dictates the type of nanostructure formed in a selective solvent, typically water. researchgate.net An amphiphilic block copolymer would consist of a hydrophilic block and a hydrophobic block, where the poly(this compound) (P(MA-Ala)) block could be either, depending on the pH and the nature of the co-block.

Micelles: These are typically spherical structures with a hydrophobic core and a hydrophilic corona. They form when the hydrophilic block is significantly larger than the hydrophobic block. In an aqueous solution, the insoluble P(MA-Ala) blocks (under conditions where they are hydrophobic) would collapse to form the core, shielded from the water by the soluble, hydrophilic corona-forming blocks. researchgate.net These structures are effective at encapsulating hydrophobic molecules within their core. frontiersin.org

Vesicles (Polymersomes): Vesicles are hollow spheres with an aqueous core enclosed by a bilayer membrane composed of the amphiphilic block copolymers. They are analogous to biological liposomes but are generally more robust. Vesicles tend to form when the hydrophobic block has a relatively larger volume fraction compared to the hydrophilic block. researchgate.net This morphology allows for the encapsulation of hydrophilic substances in the aqueous lumen and hydrophobic substances within the membrane.

Hydrogels: Hydrogels are three-dimensional polymer networks that can absorb and retain large amounts of water. nih.gov In the context of this compound polymers, hydrogels can be formed through the physical crosslinking of polymer chains. frontiersin.org This can occur when self-assembled structures, such as micelles, are present at a high enough concentration to become closely packed and act as physical crosslinking points, creating a "micelle-containing hydrogel." researchgate.netfrontiersin.orgnih.gov The properties of these hydrogels are highly tunable and can be sensitive to stimuli like pH and temperature.

| Nanostructure | Description | Typical Formation Condition (Block Copolymer) | Key Feature |

|---|---|---|---|

| Micelle | Spherical aggregate with a hydrophobic core and hydrophilic shell. researchgate.net | Large hydrophilic block, smaller hydrophobic block. | Encapsulates hydrophobic cargo. |

| Vesicle (Polymersome) | Hollow sphere with an aqueous core and a bilayer membrane. researchgate.net | Balanced or larger hydrophobic block relative to hydrophilic block. | Encapsulates both hydrophilic and hydrophobic cargo. |

| Hydrogel | 3D crosslinked polymer network swollen with water. nih.gov | High concentration of physically interacting polymer chains or micelles. frontiersin.org | High water content, tunable mechanical properties. |

Polymerization-Induced Self-Assembly (PISA) for this compound Block Copolymers

Polymerization-Induced Self-Assembly (PISA) is a highly efficient and versatile method for producing block copolymer nanoparticles at high concentrations. nih.govnih.govmdpi.com The process combines polymer synthesis and self-assembly into a single step. nih.gov

The PISA process, as applied to an this compound system, would typically proceed as follows:

Macroinitiator Synthesis: A soluble polymer block, known as a macroinitiator, is dissolved in a solvent. This block will become the stabilizing corona of the final nanoparticles.

Chain Extension: The this compound monomer, which is soluble in the chosen solvent, is added and polymerization is initiated from the macroinitiator.

In Situ Self-Assembly: As the poly(this compound) (P(MA-Ala)) block grows, it eventually reaches a critical length where it becomes insoluble in the solvent. This insolubility drives the in situ self-assembly of the growing block copolymers into micelles.

Particle Growth: The initial micelles act as loci for the remainder of the polymerization. Unreacted monomer diffuses into the core of these nascent particles, and polymerization continues until the monomer is consumed, leading to the growth of well-defined nanoparticles. whiterose.ac.uk

PISA offers significant advantages, including high solids content (up to 50 wt%), which is beneficial for large-scale production, and the ability to access a range of morphologies directly. nih.govnih.gov Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a commonly employed technique for conducting PISA due to its control over the polymerization process and tolerance to various functional groups. rsc.org

Control over Self-Assembled Morphologies and Dimensions

A key advantage of polymer self-assembly, particularly via PISA, is the ability to precisely control the morphology (shape) and dimensions of the resulting nanostructures. whiterose.ac.uk This control is primarily achieved by manipulating key synthesis parameters.

Degree of Polymerization (DP) of Blocks: The relative lengths of the soluble stabilizer block and the insoluble core-forming P(MA-Ala) block are the most critical factors. whiterose.ac.uk By systematically increasing the target DP of the P(MA-Ala) core-forming block while keeping the stabilizer block length constant, it is possible to transition sequentially through different morphologies: from spheres to worms (or filaments) and finally to vesicles. This is due to changes in the packing parameter of the polymer chains. nih.gov

Solids Concentration: The total concentration of the polymer in the solution can influence the final morphology. Higher concentrations can favor the formation of higher-order structures or lead to inter-particle interactions that can result in gelation.

Solvent Quality: The choice of solvent affects the solubility of the blocks and can alter the interactions driving the assembly, thereby influencing the outcome.

External Stimuli: For responsive polymers like P(MA-Ala), external triggers can be used to control morphology. Changes in pH will alter the charge on the carboxyl groups, affecting the hydrophilicity of the block and potentially inducing a morphological transition. Temperature can also be a factor, especially in systems designed to have specific thermal responses. nih.gov

| Control Parameter | Mechanism of Action | Effect on Morphology |

|---|---|---|

| Core-Block DP | Changes the relative volume of the insoluble block. whiterose.ac.uk | Increasing DP can drive transitions from spheres → worms → vesicles. |

| Solids Concentration | Influences inter-particle distance and interactions. | Higher concentrations can favor worm gels or vesicle packing. |

| pH | Alters the ionization state and hydrophilicity of the P(MA-Ala) block. | Can induce disassembly or morphology transitions (e.g., sphere-to-vesicle). |

| Salt Concentration | Screens electrostatic charges, affecting chain repulsion/attraction. nih.gov | Can influence particle stability and preferred curvature. |

Hydrogels Based on N Methacryloylalanine Copolymers

Design and Synthesis of N-Methacryloylalanine Copolymer Hydrogels

The design of this compound (MA-Ala) copolymer hydrogels involves the strategic selection of comonomers and crosslinking agents to achieve desired material properties. These hydrogels are typically synthesized through polymerization techniques such as free radical polymerization. mdpi.com The process often involves dissolving the monomers, including MA-Ala and a chosen comonomer, in a suitable solvent, followed by the addition of an initiator to trigger polymerization and a crosslinker to form the three-dimensional network structure. nih.govresearchgate.net

The choice of comonomer is critical in tailoring the hydrogel's characteristics. For instance, copolymerizing MA-Ala with monomers like N-isopropylacrylamide (NIPAAm) can impart thermo-responsive properties. The ratio of the comonomers in the feed mixture directly influences the composition of the final copolymer hydrogel and, consequently, its swelling behavior and other properties. researchgate.net

The synthesis can be carried out using various methods, including solution polymerization, where all components are dissolved in a solvent, or bulk polymerization. mdpi.com Crosslinking, which is essential for the formation of the insoluble hydrogel network, can be achieved chemically, by incorporating a crosslinking agent like N,N'-methylenebisacrylamide (MBA), or physically through non-covalent interactions. mdpi.comnih.govresearchgate.net The concentration of the crosslinker is a key parameter that dictates the crosslinking density of the hydrogel, which in turn affects its mechanical strength and swelling capacity. rsc.org

Interpenetrating polymer networks (IPNs) and semi-interpenetrating polymer networks (semi-IPNs) represent more complex hydrogel architectures. mdpi.comfrontiersin.orgmdpi.com An IPN consists of two or more independent polymer networks that are physically entangled, while a semi-IPN comprises a crosslinked polymer network with linear or branched polymers penetrating it. frontiersin.orgmdpi.com These structures can be designed to combine the desirable properties of different polymers. For example, a semi-IPN hydrogel could be formed by crosslinking one polymer in the presence of a linear this compound copolymer, resulting in a material with enhanced mechanical properties or dual-stimuli responsiveness. frontiersin.org

The table below provides a general overview of components often used in the synthesis of copolymer hydrogels, which can be adapted for this compound-based systems.

| Component | Function | Example(s) |

| Monomer | Forms the primary polymer chains | This compound, N-isopropylacrylamide (NIPAAm), Acrylic Acid (AA) |

| Comonomer | Modifies the hydrogel properties | Acrylamide (AAm), Methyl Methacrylate (B99206) (MMA) researchgate.net |

| Crosslinker | Creates the 3D network structure | N,N'-methylenebisacrylamide (MBA), Glutaraldehyde mdpi.com |

| Initiator | Starts the polymerization reaction | Benzoyl Peroxide, Potassium Persulfate (KPS) nih.govresearchgate.net |

| Solvent | Dissolves the reactants | Water, Dioxane researchgate.net |

Volume Phase Transition (VPT) Behavior and Thermo-Responsiveness

Hydrogels composed of this compound copolymers can exhibit a phenomenon known as a volume phase transition (VPT), where the hydrogel undergoes a significant and often abrupt change in volume in response to an external stimulus, most notably temperature. nih.govresearchgate.net This thermo-responsiveness is a key characteristic of "smart" hydrogels. The temperature at which this transition occurs is known as the volume phase transition temperature (VPTT). nih.gov Below the VPTT, the hydrogel is typically in a swollen state, having absorbed a large amount of solvent. Above the VPTT, it collapses and expels the solvent, leading to a shrunken state. nih.govresearchgate.net

For instance, incorporating more hydrophobic terminal groups can lower the VPTT, as the polymer chains will have a greater tendency to aggregate and expel water at lower temperatures. Conversely, the inclusion of more hydrophilic groups can increase the VPTT. This fine-tuning is crucial for designing hydrogels that respond at specific, desired temperatures. The specific nature of the amino acid residue itself (in this case, alanine) also plays a role in determining the baseline thermo-responsive behavior.

The swelling and shrinking behavior of these hydrogels is a direct consequence of their VPT. The equilibrium swelling ratio, which is the ratio of the weight of the swollen hydrogel to its dry weight, is a key parameter used to characterize this behavior. researchgate.net This ratio is highly dependent on the temperature of the surrounding medium.

Below the VPTT, the hydrogel exhibits a high equilibrium swelling ratio as water molecules favorably interact with the hydrophilic segments of the polymer network. As the temperature increases and approaches the VPTT, the hydrophobic interactions between the polymer chains begin to dominate. This leads to a cooperative dehydration of the network and a sharp decrease in the swelling ratio, a process referred to as thermo-shrinking. bham.ac.uk The dynamics of this swelling and shrinking can be complex, sometimes involving the formation of a dense "skin" layer on the hydrogel surface during shrinking, which can affect the rate of water expulsion. nih.gov

The study of swelling equilibria involves measuring the swelling ratio at different temperatures until a constant value is reached. researchgate.net The sharpness and magnitude of the volume change at the VPTT are influenced by factors such as the copolymer composition, crosslinking density, and the specific chemical functionalities within the polymer side chains. nih.gov

The following table illustrates the typical relationship between temperature and the swelling state of a thermo-responsive hydrogel.

| Temperature Range | Hydrogel State | Dominant Interactions | Swelling Ratio |

| Below VPTT | Swollen | Polymer-Solvent (Hydrophilic) | High |

| At/Near VPTT | Transitioning | Balance of Interactions | Rapidly Decreasing |

| Above VPTT | Shrunken/Collapsed | Polymer-Polymer (Hydrophobic) | Low |

Smart Hydrogel Systems for Stimuli-Responsive Behavior

This compound copolymer hydrogels are a prime example of "smart" materials, capable of responding to a variety of external stimuli. nih.govfrontiersin.orgnih.gov This responsiveness stems from the incorporation of functional groups that are sensitive to changes in their environment.

These hydrogels can be engineered to respond to a range of physical, chemical, and biological triggers:

Temperature: As discussed, the incorporation of monomers like N-isopropylacrylamide alongside this compound leads to thermo-responsive hydrogels that undergo a volume phase transition at a specific temperature. nih.gov

pH: The alanine (B10760859) moiety in this compound contains a carboxylic acid group, which can ionize in response to changes in pH. At low pH, the carboxylic acid is protonated and neutral, while at higher pH, it becomes deprotonated and negatively charged. This change in charge can induce swelling or deswelling of the hydrogel due to electrostatic repulsion and changes in osmotic pressure. Copolymerizing with other pH-sensitive monomers like methacrylic acid can further enhance this response. mdpi.com

Ionic Strength: The swelling behavior of charged hydrogels is also sensitive to the ionic strength of the surrounding solution. The presence of ions can screen the electrostatic repulsion between charged groups on the polymer chains, leading to a collapse of the hydrogel.

Other Stimuli: By incorporating specific functional groups, these hydrogels can be made responsive to other stimuli such as light, magnetic fields, or specific biomolecules like enzymes or antigens. frontiersin.orgnih.gov

The ability to respond to multiple stimuli simultaneously (e.g., both temperature and pH) can be achieved by creating copolymer or interpenetrating polymer network (IPN) hydrogels. mdpi.com These multi-responsive systems have significant potential for sophisticated applications where complex environmental changes need to be sensed and acted upon. nih.gov

The table below summarizes the types of stimuli and the corresponding responsive components that can be incorporated into this compound-based hydrogel systems.

| Stimulus | Responsive Component | Mechanism of Response |

| Temperature | N-isopropylacrylamide (NIPAAm) units | Hydrophobic/hydrophilic balance shifts with temperature. nih.gov |

| pH | Carboxylic acid groups (from alanine or other monomers) | Ionization of acidic/basic groups leads to electrostatic repulsion and osmotic pressure changes. mdpi.com |

| Ionic Strength | Charged polymer chains | Shielding of electrostatic interactions by ions in the solution. |

Fabrication Techniques for Controlled Hydrogel Architectures

The functionality and application of this compound hydrogels are highly dependent on their physical form and structure. Advanced fabrication techniques are employed to create hydrogels with controlled architectures from the macroscopic to the microscopic scale. nih.gov

Common fabrication methods include:

Micromolding: This technique involves casting the hydrogel precursor solution into a micro-patterned mold. After polymerization and crosslinking, the mold is removed, leaving a hydrogel with a defined micro-scale topography. nih.gov

Photolithography/Photomasking: This method uses light to selectively crosslink regions of a photosensitive polymer precursor solution. A photomask is used to control the pattern of light exposure, allowing for the creation of complex two-dimensional and three-dimensional hydrogel structures. nih.gov

Bioprinting: Stimuli-responsive hydrogels, including those based on this compound, can be used as "bio-inks" in 3D printing processes. nih.gov This allows for the layer-by-layer fabrication of intricate, cell-laden constructs with precise spatial control over the material's composition and structure. The ability of the hydrogel to change shape after printing in response to a stimulus introduces the concept of 4D bioprinting. nih.gov

Microfluidics: Microfluidic devices can be used to generate hydrogel microparticles (microgels) with uniform size and shape. By controlling the flow of the polymer precursor solution and a crosslinking agent within microchannels, monodisperse microgels can be continuously produced. nih.gov

Self-Assembly: This bottom-up approach relies on the spontaneous organization of polymer chains into ordered structures driven by specific interactions such as hydrogen bonding, electrostatic forces, or hydrophobic interactions. This can be used to create nano- and micro-structured hydrogels. nih.gov

These fabrication techniques enable the creation of hydrogels with features such as controlled porosity, defined surface patterns, and complex internal structures, which are crucial for tailoring their performance in various applications. nih.gov

N Methacryloylalanine in Smart Materials and Functional Polymers

Development of Stimuli-Responsive N-Methacryloylalanine Polymers

Stimuli-responsive polymers, often referred to as "smart" polymers, are materials that undergo significant changes in their physical or chemical properties in response to small changes in their external environment. These changes can be triggered by various stimuli, including temperature, pH, light, and ionic strength. The incorporation of this compound into polymer structures allows for the creation of materials that are sensitive to these environmental cues.

Temperature-Responsive Systems

Temperature-responsive, or thermoresponsive, polymers exhibit a phase transition at a specific temperature known as the lower critical solution temperature (LCST) or upper critical solution temperature (UCST). Below or above this temperature, the polymer's solubility in a solvent changes dramatically. This property is highly sought after for applications in biomedical fields, such as drug delivery and tissue engineering.

Polymers containing this compound can be designed to exhibit thermoresponsive behavior. The alanine (B10760859) moiety, with its amino and carboxylic acid groups, can participate in hydrogen bonding interactions. As the temperature changes, the strength of these hydrogen bonds with the surrounding water molecules is altered, leading to a change in the polymer's conformation and solubility. For instance, at lower temperatures, the polymer chains may be hydrated and exist in an extended conformation, resulting in a soluble state. As the temperature increases past the LCST, the polymer chains dehydrate and collapse into a more compact, globular structure, leading to phase separation and precipitation.

A derivative of this compound, N-methacryloyl-L-alanine methyl ester, has been utilized as a functional monomer in the development of thermoresponsive molecularly imprinted polymers. These materials demonstrate the ability to capture and release target molecules, such as lysozyme, in response to temperature changes. The capture and release mechanism is driven by the temperature-dependent conformational changes of the polymer network.

pH-Responsive Systems

The presence of the carboxylic acid group from the alanine residue makes this compound an ideal candidate for creating pH-responsive polymers. These polymers contain acidic or basic pendant groups that can ionize in response to changes in the pH of the surrounding medium. This ionization leads to electrostatic repulsion between the charged groups along the polymer chain, causing the polymer network to swell or shrink.

In acidic conditions (low pH), the carboxylic acid groups of the poly(this compound) are protonated (-COOH), and the polymer is typically in a collapsed state due to hydrogen bonding. As the pH increases to a value above the acid dissociation constant (pKa) of the carboxylic acid groups, they become deprotonated (-COO⁻). The resulting negative charges along the polymer backbone lead to electrostatic repulsion, causing the polymer chains to uncoil and the material to swell. This pH-triggered swelling and deswelling behavior is reversible and can be precisely controlled.

This pH-responsiveness is a key feature in the design of drug delivery systems intended for oral administration. For instance, a hydrogel made from a polymer containing this compound would remain in a collapsed state in the acidic environment of the stomach, protecting the encapsulated drug. Upon reaching the more neutral pH of the intestines, the hydrogel would swell, releasing the drug in a targeted manner. Research on interpenetrating polymer networks (IPNs) has shown that incorporating pH-responsive polymers can lead to a significant increase in the equilibrium swelling ratio at a pH above 5, making them suitable for intestinal drug delivery. mdpi.com

| Property | Condition 1 (Low pH) | Condition 2 (High pH) |

| Ionization State | Protonated (-COOH) | Deprotonated (-COO⁻) |

| Polymer State | Collapsed/Shrunken | Swollen/Expanded |

| Dominant Interaction | Hydrogen Bonding | Electrostatic Repulsion |

| Application Consequence | Drug Protection/Retention | Drug Release |

This compound as a Component in Smart Imprinted Polymers

Molecular imprinting is a technique used to create polymers with specific recognition sites for a target molecule, much like a lock and key mechanism. These "smart" imprinted polymers (MIPs) are synthesized by polymerizing functional monomers, such as this compound, in the presence of a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in size, shape, and chemical functionality to the template.

This compound is a valuable functional monomer in this process due to its ability to form non-covalent interactions, such as hydrogen bonds and electrostatic interactions, with the template molecule. These interactions are crucial for the formation of a stable pre-polymerization complex, which is essential for creating well-defined binding sites.

The stimuli-responsive nature of this compound-containing polymers adds an extra layer of "smartness" to MIPs. For example, a thermoresponsive MIP can be designed to have a high affinity for its target at one temperature and a low affinity at another. This allows for the controlled capture and release of the target molecule simply by changing the temperature. Similarly, a pH-responsive MIP can be used to bind a target at a specific pH and release it when the pH is altered. This controlled release is highly desirable in applications such as drug delivery and separation sciences.

| Feature | Description |

| Recognition Mechanism | Formation of specific, complementary binding sites for a target molecule. |

| Role of this compound | Acts as a functional monomer, forming non-covalent interactions with the template. |

| "Smart" Functionality | Stimuli-responsive (temperature, pH) nature allows for controlled binding and release of the target. |

| Applications | Drug delivery, separation sciences, sensors. |

Advanced Functional Polymer Applications Beyond Hydrogels

While much of the focus on this compound-based polymers has been in the realm of hydrogels for biomedical applications, its utility extends to other advanced functional materials. The ability to tailor the chemical and physical properties of polymers containing this monomer opens up possibilities in various fields.

For instance, polymers incorporating this compound can be used to create functional surfaces and coatings. These surfaces can be designed to be stimuli-responsive, changing their properties, such as wettability or adhesion, in response to environmental triggers. This could have applications in areas like self-cleaning surfaces, anti-fouling coatings for marine applications, and biocompatible coatings for medical implants.

Furthermore, the chiral nature of the alanine residue in this compound can be exploited to create polymers with chiral recognition capabilities. Such polymers could be used as stationary phases in chromatography for the separation of enantiomers, which is of critical importance in the pharmaceutical industry. The development of these advanced materials showcases the versatility of this compound as a building block for a new generation of functional polymers with tailored properties and a wide range of potential applications beyond traditional hydrogel systems.

Applications of N Methacryloylalanine Derived Materials in Engineering and Advanced Material Systems

Materials for Tissue Engineering Scaffolds

In tissue engineering, the goal is to create scaffolds that mimic the natural extracellular matrix (ECM), providing structural support and guiding cell growth and tissue regeneration. Hydrogels derived from polymers containing N-Methacryloylalanine are promising candidates for such applications due to their tunable properties and resemblance to natural tissues.

The design of effective tissue engineering scaffolds requires a careful balance of several key properties. Materials based on this compound can be engineered to meet these multifaceted requirements.

Biocompatibility and Bioactivity: The inclusion of the amino acid alanine (B10760859) is intended to enhance the biocompatibility of the scaffold, promoting cell adhesion, proliferation, and differentiation. Polymers like gelatin, which is rich in amino acids, are frequently modified with methacryloyl groups (forming GelMA) to create bioactive scaffolds that support cell functions. mdpi.com The alanine group in this compound-based polymers can similarly present bioactive cues to cells.

Mechanical Properties: The mechanical integrity of a scaffold is crucial, as it must support the developing tissue. The mechanical properties of this compound-based hydrogels, such as their stiffness and elasticity, can be precisely controlled. This is typically achieved by varying the polymer concentration, the degree of methacryloylation, and the crosslinking density during polymerization. mdpi.com This tunability allows for the creation of scaffolds that match the mechanical environment of diverse target tissues, from soft neural tissue to tougher cartilage. rsc.org

Porosity and Interconnectivity: A highly porous and interconnected structure is essential for nutrient and oxygen transport to the cells within the scaffold and for the removal of metabolic waste. The pore size must be optimized to facilitate cell infiltration and migration. accscience.com

Biodegradability: Scaffolds should ideally degrade at a rate that matches the formation of new tissue, eventually being replaced by the body's own ECM. The degradation rate of this compound-based materials can be tailored by adjusting the polymer's composition and crosslink density.

Table 1: Key Design Parameters for this compound-Derived Scaffolds

| Parameter | Design Goal | Method of Control |

| Mechanical Stiffness | Match target tissue (e.g., soft for brain, stiff for cartilage) | Polymer concentration, crosslink density, copolymerization |

| Porosity | Facilitate cell infiltration and nutrient transport | Fabrication technique (e.g., porogen leaching, 3D printing) |

| Degradation Rate | Synchronize with new tissue formation | Monomer composition, crosslink density, enzymatic cleavage sites |

| Bioactivity | Promote cell adhesion and function | Incorporation of cell-adhesive ligands (e.g., RGD peptides) |

Advanced fabrication techniques are essential for creating scaffolds with complex architectures that mimic the intricate structure of natural tissues. Because this compound can be polymerized using light (photopolymerization), it is highly compatible with modern microfabrication and additive manufacturing technologies. acs.org

3D Printing/Bioprinting: Three-dimensional printing allows for the precise, layer-by-layer construction of scaffolds with controlled geometry and porosity. acs.org Hydrogel "bio-inks" containing this compound monomers or prepolymers, along with photoinitiators and even living cells, can be used in techniques like stereolithography (SLA) or digital light processing (DLP). acs.orgnih.gov This enables the creation of patient-specific implants and complex, multi-material tissue constructs. The process involves extruding the bio-ink into the desired shape and then crosslinking it with UV or visible light to form a stable hydrogel structure. acs.org

Microfabrication: Techniques such as photolithography can be used to create micropatterned surfaces on this compound-based hydrogels. These patterns can guide cell alignment and organization, which is critical for tissues like nerve and muscle. Combining techniques like electrospinning with micromolding allows for the creation of nanofibrous scaffolds with defined micro-topographies, further enhancing the biomimicry of the ECM.

Polymer Nanoparticles in Advanced Material Systems

Polymer nanoparticles and microspheres offer versatile platforms for various applications due to their high surface-area-to-volume ratio and ability to encapsulate active molecules. This compound can be polymerized to form such particles.

In one study, N-methacryloyl-L-alanine acid (NMA) was successfully grafted onto chitosan (B1678972) microspheres. nih.govresearchgate.net The resulting poly(N-methacryloyl-L-alanine acid)-grafted chitosan microspheres (PNMA-TACS) demonstrated a high specific surface area and an abundance of adsorption sites, which were utilized for the solid-phase extraction of trace metal elements. nih.govresearchgate.net While the application was analytical, it demonstrates the feasibility of creating this compound-based microparticles with functional surfaces.

Analogous research on other N-acryloyl amino acids, such as N-acryloyl-(L-phenylalanine methyl ester), has shown that these monomers can form hollow-core nanocapsules. nih.gov These structures are particularly useful for the sustained delivery of therapeutic agents. nih.gov Nanoparticles derived from this compound could similarly be engineered for applications in drug delivery, diagnostics, and as functional additives in composite materials.

Materials for Biosensing Platforms

The development of highly sensitive and selective biosensors is a critical area of research. Polymers derived from N-methacryloyl amino acids are excellent candidates for creating recognition elements in biosensors, particularly through a technique called molecular imprinting.

A prime example involves the use of a closely related compound, N-methacryloyl-(l)-phenylalanine (MAPA), to create a molecularly imprinted polymer (MIP) for the electrochemical detection of dopamine (B1211576). researchgate.netnih.gov In this process, the MAPA monomer is polymerized in the presence of the target molecule (dopamine). The functional groups on MAPA arrange around the dopamine, and after polymerization, the dopamine is removed, leaving behind a cavity that is perfectly shaped to recognize and re-bind dopamine with high specificity. researchgate.netnih.gov

This MIP-based sensor, enhanced with gold nanoparticles, demonstrated remarkable performance for dopamine detection. researchgate.netnih.gov The use of the N-methacryloyl amino acid was crucial for enhancing the electrode's selectivity. researchgate.net The sensor achieved a very low detection limit and could selectively detect dopamine even in the presence of competing neurotransmitters like epinephrine (B1671497) and norepinephrine. researchgate.netnih.gov Given its structural similarity, this compound could be employed in a similar fashion to create biosensors for other target analytes where its specific side chain can form selective interactions.

Table 2: Performance of a Molecularly Imprinted Polymer Sensor Using N-methacryloyl-(l)-phenylalanine for Dopamine (DA) Detection

| Parameter | Result | Significance |

| Analyte | Dopamine (DA) | Important neurotransmitter |

| Linear Range | 0.395 nM – 3.96 nM | Suitable for detecting trace amounts |

| Limit of Detection | 0.193 nM | High sensitivity |

| Selectivity | High against Epinephrine & Norepinephrine | Crucial for detection in complex biological samples |

| Stability | 97% response retention after 10 uses | Demonstrates robustness of the sensor |

Data sourced from research on N-methacryloyl-(l)-phenylalanine, a structural analog of this compound. researchgate.netnih.gov

Controlled Release Systems for Active Molecules (Material Systems Perspective)

Controlled release systems are designed to deliver active molecules, such as drugs, at a predetermined rate over a specific period. Hydrogels made from stimuli-responsive polymers are ideal for this purpose. Polymers containing this compound are inherently pH-responsive due to the carboxylic acid group on the alanine. At low pH, the carboxyl groups are protonated, while at higher pH (above the pKa), they become deprotonated and negatively charged. This change in charge causes the polymer network to swell or shrink, which can be harnessed to control the release of an encapsulated molecule. mdpi.com

Research on copolymers incorporating N-acryloyl l-alaninamide, a close analog, provides direct insight into how an alanine-based monomer affects release profiles. researchgate.net In a study comparing hydrogels of poly(N-acryloyl glycinamide) with copolymers containing N-acryloyl l-alaninamide, the introduction of the alanine-based unit had a significant impact on the release of different types of drugs. researchgate.net

Specifically, increasing the content of the alaninamide units increased the release rate of the hydrophobic drug Risperidone. researchgate.net This effect was attributed to the increased hydrophobicity imparted by the alanine residues, which influenced the drug-polymer interactions. researchgate.net However, the release of a hydrophilic model drug, Methylene Blue, was not significantly affected. researchgate.net This demonstrates that by incorporating this compound into a polymer system, the release kinetics of specific drugs can be intelligently tuned from a material systems perspective, leveraging changes in properties like hydrophobicity and charge density.

Advanced Characterization Techniques for N Methacryloylalanine Polymers

Spectroscopic Analysis (Nuclear Magnetic Resonance, Fourier-Transform Infrared, Ultraviolet-Visible)

Spectroscopic methods are fundamental in confirming the chemical structure and composition of NMAA polymers. fiveable.me

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for detailed structural analysis of polymers. ignited.inlcpo.fr For poly(N-Methacryloylalanine) (PNMAA), ¹H NMR and ¹³C NMR spectroscopy are used to verify the successful polymerization and to characterize the polymer's microstructure. ignited.in Key signals in the NMR spectrum correspond to the different protons and carbons in the repeating monomer unit, including those in the methacryloyl backbone and the alanine (B10760859) side chain. cas.cz The integration of signal intensities can provide information on the relative number of each type of proton, confirming the polymer's composition. cas.cz Advanced NMR techniques can also offer insights into the stereochemistry (tacticity) of the polymer chain, which influences its physical properties. ignited.in

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is instrumental in identifying the functional groups present in a polymer. lcpo.fr In the analysis of PNMAA and its derivatives, such as poly (N-methacryloyl-L-alanine acid) grafted chitosan (B1678972) microspheres (PNMA-TACS), FTIR spectra confirm the presence of key chemical bonds. nih.gov

Key characteristic bands for PNMAA include:

Amide I and Amide II bands: These appear in the region of 1600-1700 cm⁻¹ and 1500-1600 cm⁻¹ respectively, and are characteristic of the amide linkage in the this compound unit. nih.gov

C=O stretching vibration: Associated with the carboxylic acid group of the alanine moiety.

N-H stretching vibration: Typically observed around 3300-3500 cm⁻¹. nih.gov

C-H stretching vibrations: Asymmetric and symmetric stretching of C-H bonds in the polymer backbone and side chain are found in the 2800-3000 cm⁻¹ region. nih.gov

By comparing the FTIR spectra of the monomer and the resulting polymer, the disappearance of the vinyl C=C bond peak confirms that polymerization has occurred. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is employed to study the electronic transitions within the polymer. fiveable.me For copolymers of N-methacryloyl-L-alanine containing aromatic chromophores, such as N-phenylmethacrylamide, UV-Vis spectroscopy can be used to investigate conformational changes. researchgate.net For instance, studies have shown that copolymers like Poly(this compound-co-N-phenylmethacrylamide) exhibit hypochromism in the absorption band of the aromatic group when they are in a compact conformation. researchgate.net This technique is particularly useful for probing interactions between different parts of the polymer chain and for studying the polymer's behavior in different solvent environments. researchgate.net

Interactive Table: Spectroscopic Data for this compound Polymers

| Technique | Key Findings | References |

|---|---|---|

| NMR | Confirms polymer structure and composition. Provides data on stereochemistry. | ignited.in, cas.cz |

| FTIR | Identifies key functional groups like amide, carboxyl, and N-H bonds. Confirms polymerization. | nih.gov, lcpo.fr |

| UV-Vis | Studies conformational transitions in copolymers containing chromophores. | researchgate.net |

Molecular Weight and Distribution Determination (Gel Permeation Chromatography/Size Exclusion Chromatography)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight and molecular weight distribution (polydispersity) of polymers. sepscience.comshimadzu.com.sg This technique separates molecules based on their hydrodynamic volume in solution. sepscience.com Larger molecules elute first, while smaller molecules penetrate the pores of the column packing material and elute later. researchgate.net

For NMAA polymers, GPC/SEC analysis provides crucial information:

Number-average molecular weight (Mn): Relates to the colligative properties and flexibility of the polymer. researchgate.net

Weight-average molecular weight (Mw): Influences properties like strength and viscosity. researchgate.net

Polydispersity Index (PDI or Đ): The ratio of Mw/Mn, which indicates the breadth of the molecular weight distribution. A PDI close to 1 suggests a more uniform polymer chain length.

The choice of eluent and column is critical for accurate analysis. For some polymers, specialized solvents like hexafluoroisopropanol (HFIP) may be required. lcms.cz The use of multiple detectors, such as refractive index (RI), viscometry, and light scattering detectors, can provide more comprehensive data on the polymer's structure, including branching. sepscience.com

Interactive Table: GPC/SEC Analysis of Polymers

| Parameter | Description | Importance | References |

|---|---|---|---|

| Mn | Number-average molecular weight | Correlates with flexibility | researchgate.net |

| Mw | Weight-average molecular weight | Affects material strength | researchgate.net |

| PDI (Đ) | Polydispersity Index (Mw/Mn) | Indicates uniformity of chain lengths | sepscience.com |

Thermal Analysis (Thermogravimetric Analysis, Differential Scanning Calorimetry)

Thermal analysis techniques are essential for evaluating the thermal stability and phase transitions of NMAA polymers. researchgate.net

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. waters.com This analysis provides information about the decomposition temperature and thermal stability of the polymer. For NMAA polymers, TGA can be used to determine the temperature at which the polymer begins to degrade, which is a critical parameter for processing and application at elevated temperatures. The TGA curve shows the percentage of weight loss versus temperature, and the derivative of this curve can highlight the temperatures of maximum decomposition rates. waters.com

Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. eag.com It is used to determine key thermal transitions:

Glass Transition Temperature (Tg): The temperature at which an amorphous polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This is a crucial parameter that defines the upper use temperature for many applications. eag.com

Melting Temperature (Tm): For semi-crystalline polymers, this is the temperature at which the crystalline domains melt.

Crystallization Temperature (Tc): The temperature at which a polymer crystallizes upon cooling from the melt.

Heat of Fusion and Crystallization: These values provide an estimate of the degree of crystallinity in the polymer. eag.com

Studies on polymers derived from amino acids have shown that the nature of the side chains can influence their thermal behavior, with some exhibiting amorphous structures while others show crystalline morphologies. researchgate.net

Interactive Table: Thermal Analysis Data for Polymers

| Technique | Information Obtained | Significance | References |

|---|---|---|---|

| TGA | Decomposition temperature, thermal stability | Determines processing limits and material lifespan at high temperatures. | waters.com |

| DSC | Glass transition (Tg), melting (Tm), and crystallization (Tc) temperatures, degree of crystallinity | Defines the material's operational temperature range and mechanical properties. | researchgate.net, eag.com |

Morphological and Microstructural Characterization (Atomic Force Microscopy, Transmission Electron Microscopy, Dynamic Light Scattering)

These techniques provide insights into the surface topography, internal structure, and particle size of NMAA polymers, particularly when they are formulated as nanoparticles or films.

Atomic Force Microscopy (AFM): AFM is a high-resolution imaging technique that provides three-dimensional topographical information about a sample's surface. scielo.br It can be used to visualize the morphology of polymer films and nanoparticles at the nanoscale. oxinst.com AFM can reveal details about surface roughness, phase separation in polymer blends, and the dispersion of nanofillers. scielo.br Unlike electron microscopy, AFM does not typically require conductive coatings, allowing for the analysis of samples in a more native state. scielo.br

Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure and morphology of materials at a very high resolution. delongamerica.com For NMAA polymer nanoparticles, TEM can provide detailed information on their size, shape, and internal structure. nih.gov It is considered a gold standard for nanoparticle sizing. delongamerica.com To obtain good contrast, samples may need to be stained with heavy elements.

Dynamic Light Scattering (DLS): DLS is a non-invasive technique used to measure the size distribution of small particles in suspension. delongamerica.com It works by measuring the fluctuations in scattered light intensity caused by the Brownian motion of the particles. DLS provides the hydrodynamic diameter of the particles, which includes the polymer core and any associated solvent layers. delongamerica.com It is a valuable tool for characterizing the size and stability of NMAA polymer nanoparticles in solution. nih.gov

Interactive Table: Morphological and Microstructural Characterization Techniques

| Technique | Primary Information | Application for NMAA Polymers | References |

|---|---|---|---|

| AFM | Surface topography, roughness, phase morphology | Characterizing films and nanoparticle surfaces. | oxinst.com, scielo.br |

| TEM | Internal structure, size, and shape of nanoparticles | Visualizing the morphology of PNMAA nanoparticles. | delongamerica.com, nih.gov |

| DLS | Hydrodynamic diameter and size distribution of particles in suspension | Determining the size and stability of PNMAA nanoparticles in solution. | delongamerica.com, nih.gov |

Solution-Phase Characterization (Light Scattering, Surface Tension, Potentiometric and Conductimetric Titrations)

These methods are used to study the behavior of NMAA polymers in solution, which is particularly important for understanding their properties as polyelectrolytes and for applications in aqueous environments.

Light Scattering: As mentioned in the context of GPC/SEC, static light scattering can be used as a standalone technique to determine the weight-average molecular weight (Mw) of polymers in solution.

Surface Tension: Measurements of surface tension can provide information about the surface activity of NMAA polymers and their tendency to adsorb at interfaces. This is relevant for applications such as emulsifiers, stabilizers, or coatings.

Potentiometric and Conductimetric Titrations: These titration methods are powerful for characterizing the polyelectrolyte behavior of NMAA polymers. researchgate.net

Potentiometric Titrations: By titrating a solution of the polymer with an acid or base and measuring the pH, one can determine the pKa of the acidic groups (carboxylic acid from alanine) and study conformational transitions. For example, unlike poly(methacrylic acid), studies have shown that poly(N-methacryloyl-L-alanine) does not adopt a compact structure in water, a finding supported by potentiometric titrations. researchgate.net

Conductimetric Titrations: These titrations involve monitoring the electrical conductivity of the polymer solution during titration. Changes in conductivity can indicate the neutralization of acidic or basic groups and can also be used to study conformational changes in the polymer chain. researchgate.net Copolymers of this compound have been studied using this technique to understand their hydrophilic-hydrophobic balance and conformational transitions. researchgate.net

Interactive Table: Solution-Phase Characterization of NMAA Polymers

| Technique | Key Insights | Relevance | References |

|---|---|---|---|

| Potentiometric Titration | pKa determination, study of conformational transitions | Understanding polyelectrolyte behavior and pH-responsiveness. | researchgate.net |

| Conductimetric Titration | Monitoring neutralization, conformational changes | Characterizing ionic groups and polymer conformation in solution. | researchgate.net |

Emerging Research Directions and Future Perspectives

Innovations in N-Methacryloylalanine Monomer Design for Enhanced Functionality

The versatility of this compound stems from its amino acid structure, which provides a platform for various chemical modifications to tailor polymer properties. Research is focused on synthesizing derivatives that can respond to specific environmental stimuli, a key feature for applications in smart materials and biomedical devices.